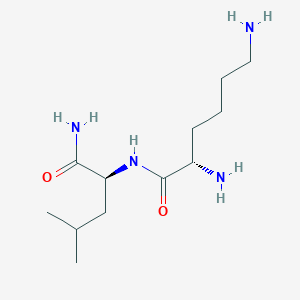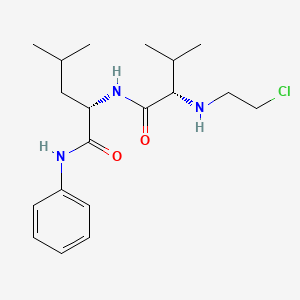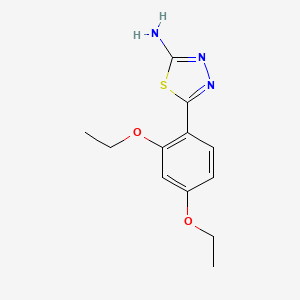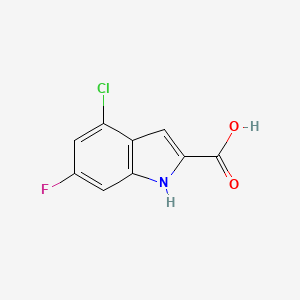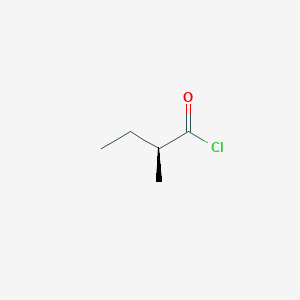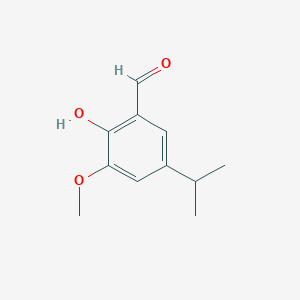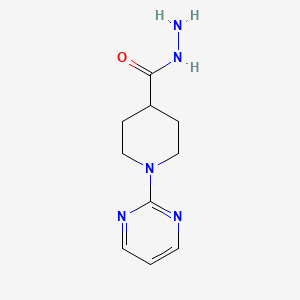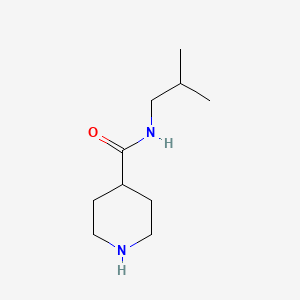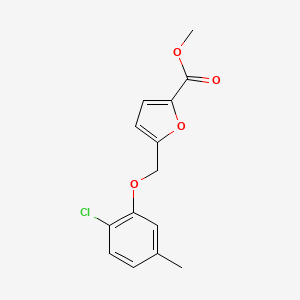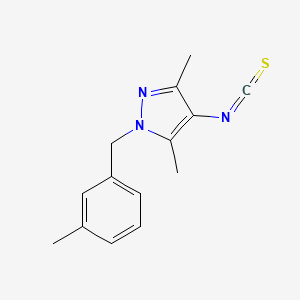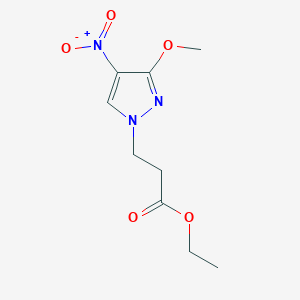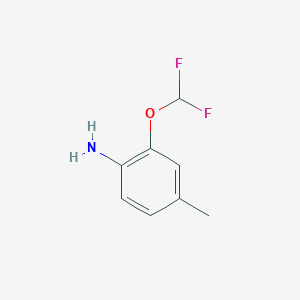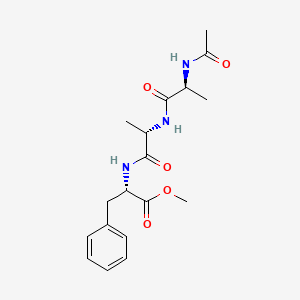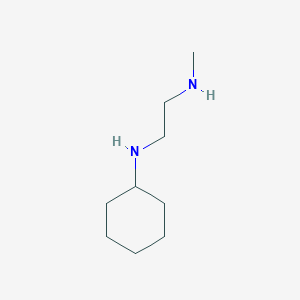
N-Methyl-N'-cyclohexyl ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-cyclohexyl-N-methylethane-1,2-diamine is an organic compound with the molecular formula C9H20N2 and a molecular weight of 156.27 g/mol . It is a diamine, meaning it contains two amine groups, and is characterized by a cyclohexyl group attached to one of the nitrogen atoms and a methyl group attached to the other nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-methylethane-1,2-diamine typically involves the reaction of cyclohexylamine with N-methylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of N’-cyclohexyl-N-methylethane-1,2-diamine may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification systems to ensure high yield and purity of the final product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N’-cyclohexyl-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N’-cyclohexyl-N-methylethane-1,2-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N’-cyclohexyl-N-methylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Dimethylethylenediamine
- 1,2-Diaminocyclohexane
- N,N’-Dimethylcyclohexane-1,2-diamine
Uniqueness
N’-cyclohexyl-N-methylethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a methyl group attached to the nitrogen atoms. This structural feature imparts specific chemical and physical properties to the compound, making it distinct from other similar diamines. The combination of these groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Fórmula molecular |
C9H20N2 |
|---|---|
Peso molecular |
156.27 g/mol |
Nombre IUPAC |
N'-cyclohexyl-N-methylethane-1,2-diamine |
InChI |
InChI=1S/C9H20N2/c1-10-7-8-11-9-5-3-2-4-6-9/h9-11H,2-8H2,1H3 |
Clave InChI |
IWUHWRSKHTWKHZ-UHFFFAOYSA-N |
SMILES |
CNCCNC1CCCCC1 |
SMILES canónico |
CNCCNC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[(3S)-pyrrolidin-3-yl]acetamide](/img/structure/B1638600.png)
